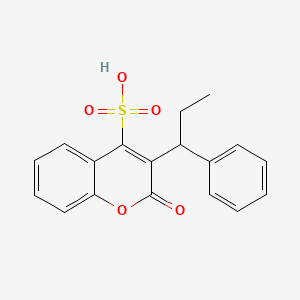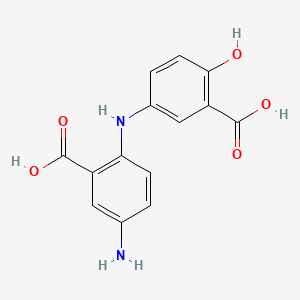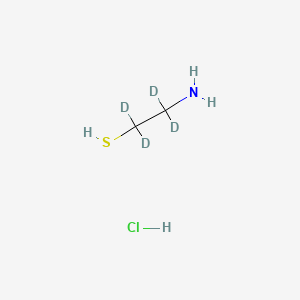
半胱胺-d4 盐酸盐
描述
Cysteamine-d4 Hydrochloride is a deuterated form of cysteamine hydrochloride, where four hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in mass spectrometry for the quantification of cysteamine. Cysteamine itself is a stable aminothiol with radioprotective activities and is used in the treatment of cystinosis, a rare lysosomal storage disorder.
科学研究应用
Cysteamine-d4 Hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: As an internal standard in mass spectrometry for the accurate quantification of cysteamine and related compounds.
Biology: In studies involving the metabolism and transport of cysteamine in biological systems.
Medicine: In the development and monitoring of treatments for cystinosis and other disorders involving cysteamine.
Industry: In the production of deuterated compounds for research and development purposes.
作用机制
Target of Action
Cysteamine-d4 Hydrochloride, a stable aminothiol, primarily targets cystinosin , a protein responsible for transporting cystine out of the cell lysosome . Cystinosin is encoded by the CTNS gene, and mutations in this gene can lead to cystinosis, a rare disease characterized by cystine accumulation throughout the body .
Mode of Action
Cysteamine-d4 Hydrochloride interacts with its target, cystinosin, to deplete cystine. It participates in disulfide exchange reactions to form cysteine and mixed disulfides of cysteine and cysteamine, which can then exit the lysosome . This interaction helps reduce the accumulation of cystine in cells, particularly in the eyes and kidneys .
Biochemical Pathways
The action of Cysteamine-d4 Hydrochloride affects the cystine transport pathway. By interacting with cystinosin, it helps regulate the transport of cystine out of the cell lysosome . This action can mitigate the effects of cystinosis, a disease characterized by cystine accumulation due to defective cystinosin function .
Pharmacokinetics
This activity is directly correlated to its radioprotective effects . More research is needed to fully understand the ADME properties of Cysteamine-d4 Hydrochloride and their impact on bioavailability.
Result of Action
The primary result of Cysteamine-d4 Hydrochloride’s action is the reduction of cystine accumulation in cells. In vitro, 0.1 mM cysteamine depletes 90% of free cystine from cystinotic fibroblasts . This action can help manage the effects of cystinosis, including reducing discomfort caused by cystine deposits on the eye and slowing the deterioration of the kidneys .
Action Environment
The action, efficacy, and stability of Cysteamine-d4 Hydrochloride can be influenced by various environmental factors. For instance, its reactivity and turnover may be affected by the redox potential, pH, and specific aminothiol abundance in each physiological compartment . .
生化分析
Biochemical Properties
Cysteamine-d4 Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It binds rapidly and temporarily to plasma proteins upon administration, and this activity is directly correlated to its radioprotective effects . In vitro, 0.1 mM cysteamine depletes 90% of free cystine from cystinotic fibroblasts .
Cellular Effects
Cysteamine-d4 Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by reducing ionizing radiation-induced death and chromosomal damage . It also depletes free cystine from cystinotic fibroblasts, which can have significant impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Cysteamine-d4 Hydrochloride involves its binding interactions with biomolecules and its effects on enzyme inhibition or activation. It binds to plasma proteins and depletes free cystine from cystinotic fibroblasts . These interactions can lead to changes in gene expression and have significant effects at the molecular level.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Cysteamine-d4 Hydrochloride shows stability and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies include its radioprotective activities and its ability to deplete free cystine from cystinotic fibroblasts .
Dosage Effects in Animal Models
The effects of Cysteamine-d4 Hydrochloride vary with different dosages in animal models. It reduces ionizing radiation-induced death and chromosomal damage in mice in a dose-dependent manner . Specific threshold effects or toxic or adverse effects at high doses have not been mentioned in the available literature.
Metabolic Pathways
Cysteamine-d4 Hydrochloride is involved in the metabolic pathway of coenzyme A degradation . It interacts with enzymes or cofactors in this pathway, but specific effects on metabolic flux or metabolite levels are not mentioned in the available literature.
Transport and Distribution
It is known to bind to plasma proteins upon administration , which may play a role in its distribution.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cysteamine-d4 Hydrochloride involves the deuteration of cysteamine. The process typically starts with the preparation of deuterated starting materials, followed by the introduction of deuterium atoms into the cysteamine molecule. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of Cysteamine-d4 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete deuteration of the cysteamine molecule. The final product is then purified and converted into its hydrochloride salt form for stability and ease of use.
化学反应分析
Types of Reactions: Cysteamine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Cysteamine can be oxidized to form cystamine, a disulfide compound.
Reduction: The disulfide bond in cystamine can be reduced back to cysteamine.
Substitution: The thiol group in cysteamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Cystamine.
Reduction: Cysteamine.
Substitution: Various alkylated cysteamine derivatives.
相似化合物的比较
Cysteamine-d4 Hydrochloride is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. Similar compounds include:
Cysteamine Hydrochloride: The non-deuterated form used in medical treatments.
Cystamine: The oxidized disulfide form of cysteamine.
Mercaptoethylamine: Another aminothiol with similar properties but different applications.
Cysteamine-d4 Hydrochloride stands out due to its stability and suitability for precise analytical applications in research.
属性
IUPAC Name |
2-amino-1,1,2,2-tetradeuterioethanethiol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NS.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1D2,2D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMADIBCHLQMIP-PBCJVBLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


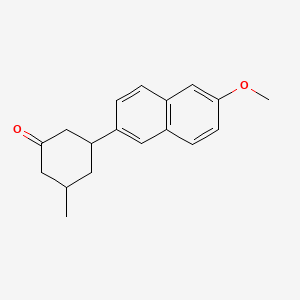
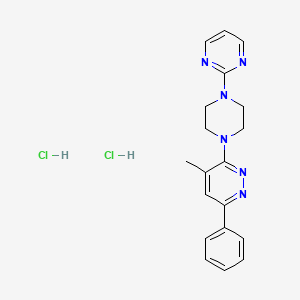
![(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid](/img/structure/B583149.png)
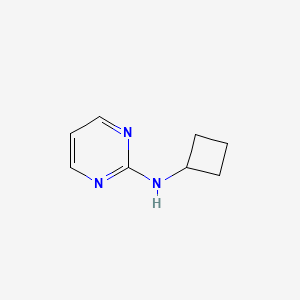
![2-[-2[(5-Nitro-2-furanyl)methylene]hydrazinyl]acetic Acid](/img/structure/B583152.png)
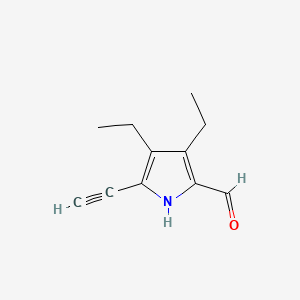
![prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate](/img/structure/B583154.png)
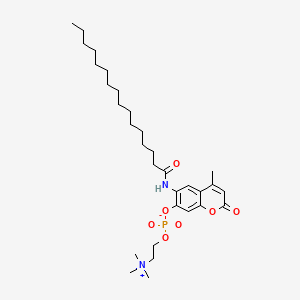
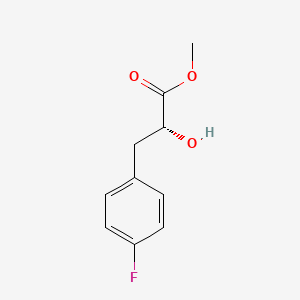
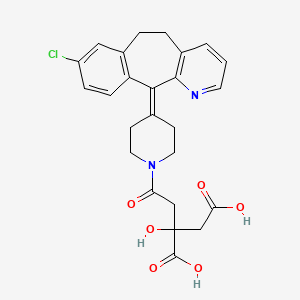
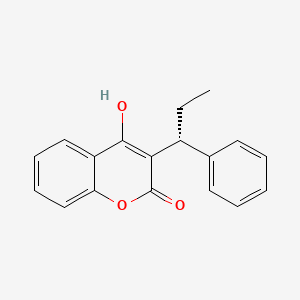
![3a,8a-Dihydro-2H-4,8-epoxy[1,3]dioxolo[4,5-d][1,2]oxazepine](/img/structure/B583164.png)
